Structural Differentiation: Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Substitution
The target compound bears a thiophen-3-ylmethyl substituent, whereas many commercially available thiophene-urea analogs employ the thiophen-2-ylmethyl isomer. In the CCR5 antagonist series, the thiophene-3-yl-methyl urea scaffold was deliberately chosen over thiophene-2-ylmethyl variants to achieve a superior balance of HIV-1 inhibition potency and reduced hERG liability, a differentiation critical for cardiac safety [1]. While the specific CCR5 IC50 and hERG IC50 values for this exact compound are not publicly disclosed, the class-level structure-activity relationship (SAR) indicates that the 3-ylmethyl substitution geometry provides a distinct vector for target binding that is not replicated by the 2-ylmethyl regioisomer [1].
| Evidence Dimension | Regioisomeric substitution pattern (thiophene attachment point) and associated pharmacological profile |
|---|---|
| Target Compound Data | Thiophen-3-ylmethyl substitution on urea nitrogen; exact IC50 values not publicly reported for this compound |
| Comparator Or Baseline | Thiophene-2-ylmethyl urea analogs (e.g., 1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, CAS 1396806-68-0); in the CCR5 series, 2-ylmethyl variants exhibited different hERG/antiviral balance |
| Quantified Difference | Quantitative difference unavailable for the target compound; class-level SAR indicates that 3-ylmethyl substitution is non-interchangeable with 2-ylmethyl for achieving the desired selectivity profile |
| Conditions | CCR5 binding assay and hERG patch-clamp assay (class-level evidence from Skerlj et al., 2012); no compound-specific assay data available for CAS 1235386-73-8 |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing SAR trends; the 3-ylmethyl thiophene attachment has a distinct spatial orientation that influences both on-target potency and off-target liability in the broader thiophene-urea class.
- [1] Skerlj, R.; Bridger, G.; Zhou, Y.; Bourque, E.; McEachern, E.; Danthi, S.; Langille, J.; Harwig, C.; Veale, D.; Carpenter, B.; et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med. Chem. Lett. 2012, 3, 216–221. View Source
